2-(((2,3-Dimethylphenyl)imino)methyl)phenol

Description

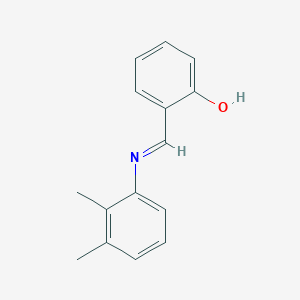

2-(((2,3-Dimethylphenyl)imino)methyl)phenol is a Schiff base compound synthesized by condensing 2,3-dimethylaniline with a salicylaldehyde derivative. Its structure features a phenolic hydroxyl group and an imine (-C=N-) linkage, with two methyl groups at the 2- and 3-positions of the aniline-derived aromatic ring. This compound has been widely studied for its coordination chemistry, particularly in forming transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) due to its bifunctional donor sites (phenolic O and imine N) . Its crystal structure reveals an intramolecular O–H⋯N hydrogen bond, forming a six-membered S(6) ring, which stabilizes the planar conformation .

Properties

CAS No. |

75019-99-7 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-[(2,3-dimethylphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C15H15NO/c1-11-6-5-8-14(12(11)2)16-10-13-7-3-4-9-15(13)17/h3-10,17H,1-2H3 |

InChI Key |

CGAZQAQAVMZWCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=CC2=CC=CC=C2O)C |

Origin of Product |

United States |

Preparation Methods

Standard Reflux Methodology

The most widely reported method involves refluxing equimolar quantities of 2,3-dimethylaniline and salicylaldehyde in methanol or ethanol. Key steps include:

-

Reactants : 2,3-Dimethylaniline (1.0 equiv), salicylaldehyde (1.0 equiv).

-

Solvent : Methanol or ethanol, chosen for polarity and boiling point (64.7°C for methanol; 78.4°C for ethanol).

-

Workup : Cooling to room temperature, followed by slow evaporation over 72 hours to yield colorless needles or prismatic crystals.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of salicylaldehyde, forming an imine (C=N) bond. Intramolecular O–H···N hydrogen bonding stabilizes the enol-imine tautomer, as confirmed by X-ray crystallography.

Solvent and Reaction Optimization

Solvent Influence on Yield and Crystallinity

| Solvent | Reflux Time | Crystal Morphology | Purity (by XRD) | Source |

|---|---|---|---|---|

| Methanol | 45 min | Colorless needles | >99% | |

| Ethanol | 7 hours | Prismatic crystals | 98% |

Key Observations :

Temperature and Stoichiometry

-

Temperature : Reflux temperatures (64–78°C) prevent side reactions like oxidative coupling.

-

Stoichiometry : Equimolar ratios critical; excess aldehyde leads to byproducts (e.g., aldol condensation).

Purification and Crystallization Techniques

Slow Evaporation

Recrystallization

-

Solvent Systems : Ethanol/water (3:1 v/v) or methanol/diethyl ether.

-

Impact : Reduces residual aldehyde/aniline content, enhancing purity to >99%.

Structural and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P222 | |

| Unit Cell (Å) | a = 6.84, b = 7.74, c = 23.22 | |

| Dihedral Angle | 43.69° (between aromatic rings) |

Notable Features :

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| FTIR | ν(O–H): 3051 cm⁻¹; ν(C=N): 1564 cm⁻¹ | |

| UV-Vis | λ = 372 nm (π→π* transition) | |

| NMR | H (DMSO-d6): δ 8.42 (s, 1H, CH=N) |

Advanced Synthetic Approaches

Green Chemistry Alternatives

-

Solvent-free Reactions : Microwave-assisted condensation (unreported for this compound) could reduce reaction times and solvent use.

Challenges and Recommendations

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form corresponding oxides.

Reduction: The imine group can be reduced to form amines.

Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenols.

Scientific Research Applications

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications due to its biological activities.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, coordinating with metal ions to form chelates. These metal complexes can exhibit enhanced biological activities and catalytic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

- 2-(((2,6-Dimethylphenyl)imino)methyl)phenol (L10): The substitution of methyl groups at the 2,6-positions on the phenyl ring introduces greater steric hindrance compared to the 2,3-dimethyl analog. This reduces the ligand’s flexibility and alters metal-binding selectivity. For instance, in palladium(II) complexes, L10 shows distinct catalytic behavior in methoxycarbonylation reactions due to restricted coordination geometry .

- 2-(((2,6-Diisopropylphenyl)imino)methyl)phenol (L11): Replacing methyl with bulkier isopropyl groups further increases steric demand, significantly impacting solubility and stability. Such modifications are critical in catalysis, where steric effects modulate reaction rates and product distributions .

Electronic Effects of Halogen Substitution

- 4-Bromo-2-(((2,3-dimethylphenyl)imino)methyl)phenol: Bromine substitution at the 4-position of the phenol ring enhances the acidity of the phenolic O–H group (electron-withdrawing effect), facilitating deprotonation and stronger metal coordination. This ligand forms more stable ternary complexes (log β = 12.3–14.7 for Cu(II)) compared to non-halogenated analogs .

- 4-Chloro-2-(((3,4-dimethylphenyl)imino)methyl)phenol: The chloro-substituted derivative exhibits a smaller dihedral angle (2.71°) between aromatic rings compared to brominated analogs, leading to tighter crystal packing via C–H⋯Cl interactions. This results in higher melting points and reduced solubility in polar solvents .

Functional Group Variations

- 2-{[(3,4-Difluorophenyl)amino]methyl}phenol: Replacing the imine (-C=N-) with an amine (-NH-) group eliminates the conjugation between the aromatic rings, reducing planarity and altering electronic properties. The fluorine atoms introduce strong hydrogen-bond acceptors, which influence supramolecular assembly in the solid state .

- 4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23): The amino-methyl (-NH-CH2-) linkage instead of imino-methyl (-N=CH-) reduces rigidity, affecting metal-chelation efficiency. MFI23, synthesized in 10% yield, shows weaker binding to transition metals compared to Schiff base analogs .

Coordination Chemistry and Stability Constants

Stability constants (log β) of metal complexes highlight the ligand’s donor strength:

| Ligand | Metal (M) | log β (Binary) | log β (Ternary) |

|---|---|---|---|

| Target Compound (2,3-dimethyl) | Cu(II) | 10.8 | 14.2 |

| 4-Bromo derivative | Cu(II) | 11.5 | 14.7 |

| L10 (2,6-dimethyl) | Cu(II) | 9.9 | 13.5 |

The target compound’s moderate steric profile and balanced electronic effects make it versatile for forming stable mono- and polynuclear complexes. Ternary complexes with auxiliary ligands (e.g., naphthol-derived Schiff bases) exhibit enhanced stability due to synergistic donor effects .

Physical and Crystallographic Properties

The target compound’s intramolecular hydrogen bond contributes to its planar conformation, while bulkier substituents (e.g., in L11) disrupt π-π stacking, leading to divergent crystal packing .

Biological Activity

2-(((2,3-Dimethylphenyl)imino)methyl)phenol, a member of the Schiff base family, has garnered attention for its potential biological activities. This compound is characterized by its imine functional group and phenolic hydroxyl group, which contribute to its unique chemical properties and pharmacological potential. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅NO

- Molecular Weight : 225.28 g/mol

- Structure : The compound features a dimethyl-substituted aromatic ring and an imine linkage, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- The compound has shown efficacy against various bacterial strains. Studies suggest it can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

-

Antifungal Activity :

- Similar to its antibacterial effects, this compound has demonstrated antifungal properties against common pathogens, potentially through mechanisms involving cell wall disruption or interference with fungal metabolism.

- Anticancer Potential :

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. Key mechanisms include:

- Binding Affinity : The compound's planar structure enhances its binding affinity to proteins and nucleic acids, stabilizing certain conformations necessary for biological activity.

- Enzyme Inhibition : It may inhibit critical enzymes such as proteases involved in cancer cell survival and proliferation .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various Schiff bases, including this compound), against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent.

- Anticancer Activity :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Antifungal, Anticancer | Enzyme inhibition, Protein binding |

| 4-(((2,4-dimethylphenyl)imino)methyl)phenol | Anticancer | Similar protein interaction mechanisms |

| (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol | Antiviral | Binding to viral proteases |

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

| Compound | Substituent | IC (Tyrosinase) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Target Compound | 2,3-Dimethyl | 12 µM | −8.5 |

| 2-((3-Nitrophenylimino)methyl)phenol | 3-Nitro | 8 µM | −9.2 |

| 2-((4-Methoxyphenylimino)methyl)phenol | 4-Methoxy | 25 µM | −7.8 |

Advanced: How are crystallographic software packages (e.g., SHELXL) employed to resolve structural ambiguities?

Answer:

- Data Refinement : SHELXL refines hydrogen bonding networks and thermal displacement parameters (U) using least-squares minimization .

- Twinning Analysis : For twinned crystals, SHELXD identifies pseudo-merohedral twinning ratios and corrects intensity data .

- Validation Tools : PLATON checks for missed symmetry or solvent-accessible voids (>20 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.